zymosterone
CAS No.: 27192-37-6
Cat. No.: VC1934733
Molecular Formula: C27H42O
Molecular Weight: 382.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27192-37-6 |
---|---|
Molecular Formula | C27H42O |
Molecular Weight | 382.6 g/mol |
IUPAC Name | (5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1 |
Standard InChI Key | AUNLIRXIJAVBNM-ZSBATXSLSA-N |
Isomeric SMILES | C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C |
Canonical SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C |
Introduction
Chemical Structure and Properties
Zymosterone is a 3-oxo steroid with molecular formula C27H42O and molecular weight of 382.6 g/mol . It is derived from a hydride of 5α-cholestane and features a ketone group at the C-3 position and double bonds at the C-8,9 and C-24,25 positions. The compound is also known by several synonyms including 5α-cholesta-8,24-dien-3-one and zymosterol intermediate 2 .
The IUPAC name for zymosterone is (5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . Its structure contains four rings typical of steroid compounds, with specific stereochemistry at multiple carbon centers that is critical for its biological activity.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Zymosterone
Property | Value |
---|---|
Molecular Formula | C27H42O |
Molecular Weight | 382.6 g/mol |
Boiling Point | 480.3±44.0 °C (predicted) |
Density | 1.00±0.1 g/cm³ (predicted) |
Appearance | Powder |
Storage Temperature | -20°C |
Topological Polar Surface Area | 17.07 Ų |
LogP | 7.66 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 1 |
Source: Chemical databases and calculated properties
Structural Identifiers
Table 2: Structural Identifiers for Zymosterone
Identifier | Value |
---|---|
PubChem CID | 22298942 |
SMILES | CC@H[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
InChIKey | AUNLIRXIJAVBNM-ZSBATXSLSA-N |
LIPID MAPS ID | LMST01010168 |
CAS Number | 27192-37-6 |
Source: PubChem and LIPID MAPS databases
Biochemical Role and Metabolic Pathways
Zymosterone is a crucial intermediate in the post-squalene cholesterol biosynthetic pathway in mammals and ergosterol biosynthetic pathway in fungi. It plays an important role as both a human metabolite and a Saccharomyces cerevisiae (yeast) metabolite .
Conversion to Zymosterol
The primary biochemical role of zymosterone is its conversion to zymosterol through the activity of the enzyme hydroxysteroid (17β) dehydrogenase 7 (HSD17B7) . This enzyme functions as a 3-ketosteroid reductase, catalyzing the reduction of the ketone group at the C-3 position of zymosterone, using NADPH as a cofactor. The reaction can be represented as:
Zymosterone + NADPH + H⁺ → Zymosterol + NADP⁺
This reaction occurs in the endoplasmic reticulum membrane, which is the primary site of post-squalene cholesterogenesis in mammals . The enzymatic reduction is stereospecific, producing the 3β-hydroxyl configuration found in zymosterol.
Position in Sterol Biosynthetic Pathways
Zymosterone occupies a specific position in the cholesterol biosynthetic pathway in humans and the ergosterol biosynthetic pathway in yeast. In both pathways, it represents a late intermediate in the conversion of lanosterol to the final sterol product .
Table 3: Cholesterol Biosynthesis Pathway Steps Involving Zymosterone
Precursor | Enzyme | Product | Cofactor |
---|---|---|---|
Various upstream intermediates | Multiple enzymes | Zymosterone | - |
Zymosterone | HSD17B7 (3-ketosteroid reductase) | Zymosterol | NADPH |
Zymosterol | Downstream enzymes | Cholesterol | Various |
Source: Compiled from biochemical pathway information
In yeast, a similar conversion occurs in the ergosterol biosynthetic pathway, where the enzyme ERG27 catalyzes the conversion of zymosterone to zymosterol .
Biological Significance
Role in Human and Yeast Metabolism
Zymosterone has been reported in Homo sapiens, where it serves as an intermediate in the cholesterol biosynthetic pathway . In Saccharomyces cerevisiae, it functions as an intermediate in ergosterol biosynthesis, the fungal equivalent of cholesterol .
The enzyme that processes zymosterone, HSD17B7, was initially identified as a prolactin receptor-associated protein with 17β-hydroxysteroid dehydrogenase activity capable of converting estrone to estradiol in vitro . Later research revealed its dual function as the 3-ketosteroid reductase responsible for converting zymosterone to zymosterol .
Embryonic Development and Survival
Research on knockout mice deficient in HSD17B7 enzyme activity (HSD17B7KO) has demonstrated the critical importance of the zymosterone to zymosterol conversion in embryonic development . These studies showed that:
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Lack of HSD17B7 results in blockage of de novo cholesterol biosynthesis in mouse embryos
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HSD17B7KO embryos die at embryonic day 10.5
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Neural structures show defects in the development of hemispheres of the front brain
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Increased apoptosis occurs in neuronal tissues
The Hsd17b7rud mouse mutant shows defects in cholesterol biosynthesis with a marked increase in forebrain levels of substrates of the Hsd17b7 enzyme, including zymosterone . This accumulation, along with approximately 20% decrease in cholesterol in the brain, contributes to the observed phenotypes.
Research Findings and Applications
Enzyme Studies
Multiple studies have confirmed the role of HSD17B7 as a 3-ketosteroid reductase that converts zymosterone to zymosterol:
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Expression of human and murine HSD17B7 in an Erg27p-deficient yeast strain complements the 3-ketosteroid reductase deficiency and restores growth on sterol-deficient medium
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Fusion of HSD17B7 with green fluorescent protein localizes to the endoplasmic reticulum, confirming its presence at the site of post-squalene cholesterogenesis
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GST-HSD17B7 and GST-Hsd17b7 show measurable 3-ketosteroid reductase activity with zymosterone that is absent in reactions with GST alone or GST-HSD17B1
Connection to Hedgehog Signaling
Research has revealed an intriguing connection between cholesterol metabolism involving zymosterone and Hedgehog (Hh) signaling, a key pathway in developmental biology and tumor progression .
The rudolph mouse, a mutant of the HSD17B7 enzyme, shows striking defects in both central nervous system and skeletal development . Analysis revealed:
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Abnormal sterol profile including accumulation of zymosterone
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Decreased Hedgehog target gene induction both in vivo and in vitro
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Evidence for a role of intracellular cholesterol synthesis in proper regulation of Hedgehog activity via Smoothened
These findings provide the first in vivo genetic evidence supporting the hypothesis that embryonic cholesterol metabolism plays a crucial role in CNS development and normal Hedgehog signaling.
Transcriptional Regulation
Research on the transcriptional regulation of both human and murine HSD17B7 genes shows that despite relatively low sequence similarity, both promoters contain similar contexts of transcription factor-binding sites . These include:
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Vitamin D receptor/retinoid X receptor involvement
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Regulation by sterol regulatory element-binding protein
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Regulation by hepatocyte nuclear factor 4, known from other genes of cholesterogenic enzymes
These findings provide additional evidence for the role of HSD17B7 in cholesterol biosynthesis through the conversion of zymosterone to zymosterol.
Analysis and Detection Methods
Zymosterone can be analyzed using various analytical techniques. In enzymatic studies, its conversion to zymosterol is frequently measured to assess HSD17B7 enzyme activity .
Mass Spectrometry Properties
Table 4: Predicted Mass Spectrometry Data for Zymosterone
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 383.33086 | 202.7 |
[M+Na]⁺ | 405.31280 | 210.7 |
[M+NH₄]⁺ | 400.35740 | 214.7 |
[M+K]⁺ | 421.28674 | 200.0 |
[M-H]⁻ | 381.31630 | 205.4 |
[M+Na-2H]⁻ | 403.29825 | 203.5 |
[M]⁺ | 382.32303 | 204.8 |
[M]⁻ | 382.32413 | 204.8 |
Source: Predicted collision cross-section data
Clinical and Medical Relevance
The conversion of zymosterone to zymosterol by HSD17B7 has significant implications for human health, particularly in embryonic development. Disruptions in this pathway can lead to severe developmental abnormalities.
Comparison with Other Cholesterol Biosynthesis Disorders
The phenotypes observed in HSD17B7-deficient mouse models share similarities with other disorders of cholesterol metabolism:
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CHILD syndrome (caused by NSDHL mutations) - congenital hemidysplasia with ichthyosiform erythroderma and limb defects
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CK syndrome (hypomorphic NSDHL mutations) - X-linked mental retardation
These conditions all involve enzymes in the same cholesterol biosynthetic pathway as HSD17B7, which processes zymosterone, and show overlapping developmental abnormalities.
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